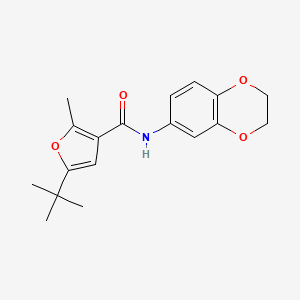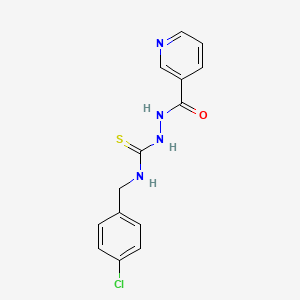![molecular formula C19H16N4O2 B5504821 methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5504821.png)
methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate” is a chemical compound with the linear formula C19H16N4O2 . Its CAS Number is 431934-05-3 and it has a molecular weight of 332.365 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C19H16N4O2 . Unfortunately, specific details about its molecular structure were not found in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results. It has a molecular weight of 332.365 .Aplicaciones Científicas De Investigación
Synthesis of Pyrrolo- and Indolo[1,2-a]quinoxalines
A practical and green approach to synthesizing pyrrolo-and indolo[1,2-a]quinoxalines has been developed. This process is based on an oxidative reaction of 1-(2-aminophenyl)pyrroles or 2-(3-methyl-1H-1-indolyl)aniline with benzylamines. O-2, an environmentally friendly oxidant, and iodine, an economical and effective catalyst, are employed in this methodology, highlighting a significant advancement in the synthesis of quinoxaline derivatives with potential applications in materials science and pharmaceutical research (Wang et al., 2015).
Oxidative Coupling to Synthesize Quinoxalines
The direct synthesis of pyrrolo[1,2-α]quinoxaline through oxidative coupling between methyl arene and 1-(2-aminophenyl)pyrroles has been described. This process involves the oxidation of the benzylic carbon of methyl arene by di-t-butyl peroxide in the presence of an iron catalyst, followed by conversion to an activated aldehyde in situ. Oxygen plays a crucial role in this oxidation process, accelerating benzaldehyde formation and subsequent Pictet-Spengler-type annulation to complete the quinoxaline structure. This method demonstrates the versatility of quinoxaline synthesis, supporting its potential utility in developing new compounds for various applications (Ahn et al., 2021).
Synthesis of 3H-Pyrrolo[2,3-c]quinoline Derivatives
Ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates have been synthesized directly by condensation of ethyl azidoacetate with 4-formylquinolines. This methodology is instrumental in generating 3H-pyrrolo[2,3-c]quinoline derivatives, showcasing the compound's role in the development of heterocyclic compounds with potential biological activities (Molina et al., 1993).
Development of Rigid P-chiral Phosphine Ligands
The preparation of rigid P-chiral phosphine ligands, including those involving quinoxaline structures, for asymmetric hydrogenation of functionalized alkenes, demonstrates the compound's application in catalysis. This research illustrates the utility of these ligands in the synthesis of chiral pharmaceutical ingredients, highlighting the compound's significance in medicinal chemistry and drug synthesis (Imamoto et al., 2012).
Anti-Mycobacterium Tuberculosis Agents
The synthesis and evaluation of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents underline the compound's potential in developing novel antituberculosis therapies. This research reveals the impact of substituents on the quinoxaline nucleus on in vitro activity, contributing to the understanding of structure-activity relationships in drug design (Jaso et al., 2005).
Propiedades
IUPAC Name |
methyl 2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-25-19(24)15-16-18(22-14-10-6-5-9-13(14)21-16)23(17(15)20)11-12-7-3-2-4-8-12/h2-10H,11,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQTOPHHPQJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1(2H)-phthalazinone hydrochloride](/img/structure/B5504740.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504761.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504774.png)
![1-(2-aminoethyl)-N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504782.png)
![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5504788.png)
![4-chloro-N-{3-[(2-phenylethyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5504805.png)
![(3R*,4R*)-3-methyl-1-[(3'-methylbiphenyl-2-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504823.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5504825.png)
![6-methoxy-3-methyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5504829.png)

![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5504841.png)
